molecular formula C8H12N2O3 B11910460 Ethyl 2-(3-oxopiperazin-2-ylidene)acetate

Ethyl 2-(3-oxopiperazin-2-ylidene)acetate

Cat. No.: B11910460
M. Wt: 184.19 g/mol
InChI Key: OMOSGPZSZJCWHI-UHFFFAOYSA-N
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Description

Ethyl (2E)-(3-oxopiperazin-2-ylidene)acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are commonly found in nature, contributing to the fragrances of fruits and flowers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-(3-oxopiperazin-2-ylidene)acetate typically involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst. One common method is the Fischer esterification, where glacial acetic acid reacts with ethanol in the presence of concentrated sulfuric acid as a catalyst . The reaction is carried out under reflux conditions for about an hour, followed by purification through distillation and washing with sodium carbonate solution .

Industrial Production Methods

Industrial production of esters like ethyl (2E)-(3-oxopiperazin-2-ylidene)acetate often involves similar esterification processes but on a larger scale. The use of continuous reactors and advanced distillation techniques ensures high yield and purity of the product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2E)-(3-oxopiperazin-2-ylidene)acetate stands out due to its unique piperazine ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

ethyl 2-(3-oxopiperazin-2-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-2-13-7(11)5-6-8(12)10-4-3-9-6/h5,9H,2-4H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOSGPZSZJCWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1C(=O)NCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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